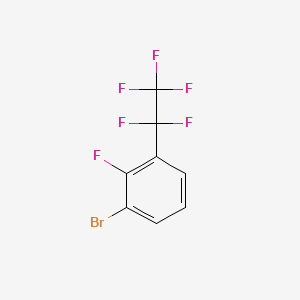
1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its IUPAC Standard InChI is InChI=1S/C6H4BrF/c7-5-3-1-2-4-6(5)8/h1-4H .
- Common names include o-Bromofluorobenzene , o-Fluorobromobenzene , and 1,2-Fluorobromobenzene .
1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of fluorobenzene using bromine or a brominating agent.
Reaction Conditions: The reaction typically occurs under mild conditions, such as at room temperature or with gentle heating.
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: It undergoes typical aromatic reactions, including electrophilic substitution reactions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique substitution pattern.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Limited research, but it could serve as a precursor for drug development.
Industry: Not commonly employed in large-scale applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. Further research is needed to elucidate its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds: Other halogenated benzene derivatives, such as 1-bromo-3-fluorobenzene .
Uniqueness: The presence of both bromine and fluorine atoms in the ortho position makes this compound distinctive.
Remember that while this compound has intriguing properties, its practical applications are still being explored Researchers continue to investigate its potential in various fields
Biological Activity
1-Bromo-2-fluoro-3-(pentafluoroethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a pentafluoroethyl group. Its molecular formula is C8H3BrF6, and it has a molecular weight of approximately 283.01 g/mol. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities.
The presence of both bromine and pentafluoroethyl groups enhances the compound's lipophilicity, which may influence its interaction with biological membranes and proteins. The compound primarily undergoes electrophilic aromatic substitution reactions, typical for halogenated aromatics, which can lead to diverse chemical transformations useful in synthetic chemistry.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar halogenated aromatic structures often exhibit varied biological effects, including:
- Antimicrobial Properties : Halogenated compounds are frequently investigated for their ability to inhibit microbial growth.
- Anti-inflammatory Effects : Some derivatives show potential in modulating inflammatory pathways.
- Cytotoxicity : Certain fluorinated compounds have been shown to induce cytotoxic effects in various cell lines.
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds can often be correlated with their structural features. For this compound, the following aspects are noteworthy:
- Lipophilicity : The pentafluoroethyl group enhances the lipophilicity of the compound, potentially improving membrane permeability.
- Electrophilic Nature : The electrophilic bromine atom may facilitate interactions with nucleophiles in biological systems, influencing enzyme activity or receptor binding.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound. The following table summarizes key structural characteristics and potential activities:
| Compound Name | Molecular Formula | Similarity | Unique Features |
|---|---|---|---|
| 1-Bromo-2-fluorobenzene | C7H4BrF | 0.90 | Simple halogenated benzene |
| 1-Bromo-3-(trifluoromethyl)benzene | C8H5BrF3 | 0.85 | Contains trifluoromethyl group; strong electron-withdrawing effect |
| 1-Bromo-4-(fluoromethyl)benzene | C8H5BrF | 0.88 | Features fluoromethyl group; different substitution pattern |
| 2-Bromo-1-fluorobenzene | C7H4BrF | 0.95 | Different positional isomer; potential for different reactivity patterns |
Case Studies and Research Findings
Research on related compounds has provided valuable insights into the biological activity of halogenated aromatics:
- Antimicrobial Activity : A study on various fluorinated benzenes reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting that similar compounds may exhibit comparable properties.
- Cytotoxicity Studies : Research involving fluorinated analogs demonstrated that certain substitutions could enhance cytotoxic effects in cancer cell lines, indicating a potential avenue for therapeutic applications.
- Inflammation Modulation : Investigations into fluorinated compounds have shown their ability to modulate inflammatory pathways, which could be relevant for developing anti-inflammatory agents.
Properties
Molecular Formula |
C8H3BrF6 |
|---|---|
Molecular Weight |
293.00 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)benzene |
InChI |
InChI=1S/C8H3BrF6/c9-5-3-1-2-4(6(5)10)7(11,12)8(13,14)15/h1-3H |
InChI Key |
XHQGNSSFQJLRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















